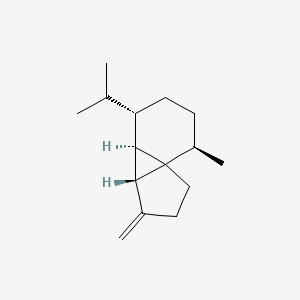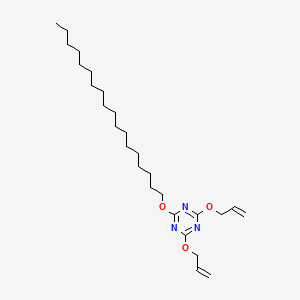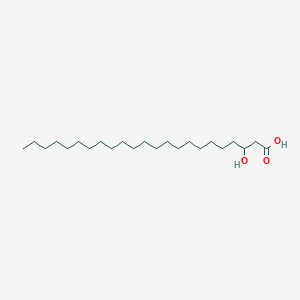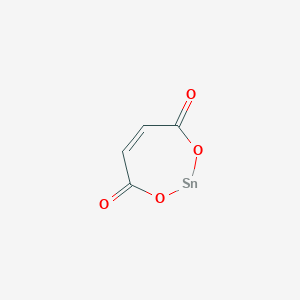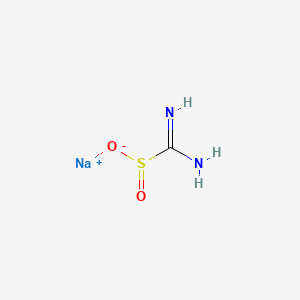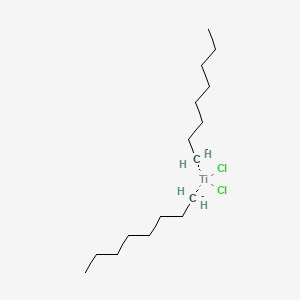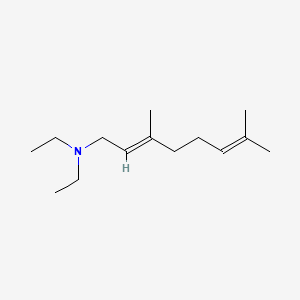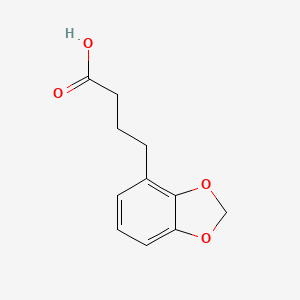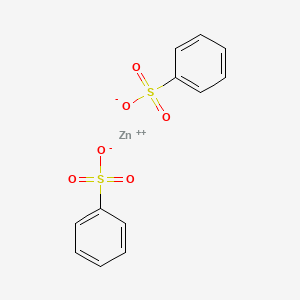
Zinc benzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc benzenesulphonate: is an organozinc compound with the chemical formula C12H10O4S2Zn . It appears as a white powder and is known for its limited solubility in water but high solubility in nitric acid . This compound is primarily used in various industrial applications, including as an additive in plastics, rubber, and lubricants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc benzenesulphonate can be synthesized through the reaction of benzenesulfonic acid with zinc oxide or zinc carbonate. The reaction typically occurs in an aqueous medium and involves the following steps:
Dissolution of benzenesulfonic acid: in water.
Addition of zinc oxide or zinc carbonate: to the solution.
Heating the mixture: to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors to ensure a consistent and high-yield output. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the reaction efficiency and product purity .
Análisis De Reacciones Químicas
Types of Reactions: Zinc benzenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc sulfate and benzenesulfonic acid.
Reduction: It can be reduced to zinc metal and benzenesulfonic acid.
Substitution: It can participate in substitution reactions where the benzenesulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Zinc sulfate and benzenesulfonic acid.
Reduction: Zinc metal and benzenesulfonic acid.
Substitution: Various substituted benzenesulfonates depending on the reagent used.
Aplicaciones Científicas De Investigación
Zinc benzenesulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties and its role in enzyme inhibition.
Medicine: Explored for its potential use in drug delivery systems and as an active ingredient in certain pharmaceutical formulations.
Industry: Utilized as an additive in plastics, rubber, and lubricants to enhance product performance and durability .
Mecanismo De Acción
The mechanism of action of zinc benzenesulphonate involves its interaction with various molecular targets and pathways:
Catalytic Activity: this compound can act as a Lewis acid, facilitating various organic reactions by stabilizing reaction intermediates.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits enzyme activity, leading to cell death.
Enzyme Inhibition: It can bind to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity .
Comparación Con Compuestos Similares
Sodium benzenesulphonate: Similar in structure but contains sodium instead of zinc.
Calcium benzenesulphonate: Contains calcium instead of zinc and is used as a stabilizer in plastics and as a corrosion inhibitor.
Uniqueness of Zinc Benzenesulphonate:
Higher thermal stability: Compared to sodium and calcium benzenesulphonates, making it suitable for high-temperature applications.
Specific catalytic properties: Due to the presence of zinc, which can act as a Lewis acid in various chemical reactions.
Propiedades
Número CAS |
7645-18-3 |
|---|---|
Fórmula molecular |
C12H10O6S2Zn |
Peso molecular |
379.7 g/mol |
Nombre IUPAC |
zinc;benzenesulfonate |
InChI |
InChI=1S/2C6H6O3S.Zn/c2*7-10(8,9)6-4-2-1-3-5-6;/h2*1-5H,(H,7,8,9);/q;;+2/p-2 |
Clave InChI |
ZMCVIGZGZXZJKM-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-].[Zn+2] |
Números CAS relacionados |
98-11-3 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



